molecular formula C17H23N5O3 B6426580 N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide CAS No. 2034515-58-5

N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B6426580
CAS No.: 2034515-58-5
M. Wt: 345.4 g/mol
InChI Key: WZRIZOCQBMFMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl-linked propanamide side chain bearing a 4-methoxyphenyl moiety. Its synthesis likely involves nucleophilic substitution reactions on trichlorotriazine intermediates, as seen in analogous compounds (e.g., ). Spectroscopic characterization methods such as ¹H NMR, ¹³C NMR, HRMS, and FT-IR are critical for confirming its structure .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-22(2)16-19-14(20-17(21-16)25-4)11-18-15(23)10-7-12-5-8-13(24-3)9-6-12/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRIZOCQBMFMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CCC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituents on the Triazine Core

  • Target Compound: 4-(dimethylamino), 6-methoxy, and methyl-propanamide substituents.
  • (E)-N-(4-(Dimethylamino)-6-Styryl-1,3,5-Triazin-2-yl) Acetamide (Compound B, ): Features a styryl group (trans-C=C) at position 6 and an acetamide side chain.
  • Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (): Contains bromo and formylphenoxy groups, enhancing electrophilic reactivity for further derivatization. The absence of a dimethylamino group may limit electron-donating effects compared to the target compound .

Side Chain Variations

  • Target Compound : Propanamide chain with 4-methoxyphenyl, offering moderate lipophilicity.
  • N-(3,4-Dichlorophenyl) Propanamide (Propanil, ) : Dichlorophenyl group confers higher lipophilicity and herbicidal activity but lacks the triazine core, limiting multi-target interactions .

Computational and Physicochemical Properties

  • Target Compound vs. Compound B () :
    • Frontier Molecular Orbitals (FMOs) : The styryl group in Compound B lowers the HOMO-LUMO gap compared to the methoxy group in the target compound, enhancing charge-transfer capabilities .
    • Solubility : The methoxy groups in the target compound improve aqueous solubility relative to the styryl group’s hydrophobicity in Compound B .
  • Target Compound vs. Acrylamide Derivative () :
    • The acrylamide’s conjugated system may increase stability against metabolic degradation compared to the propanamide’s flexible chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.